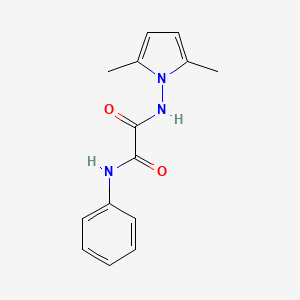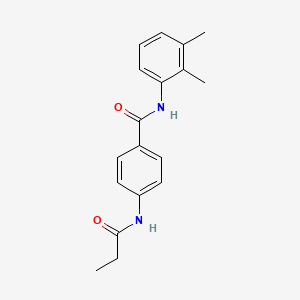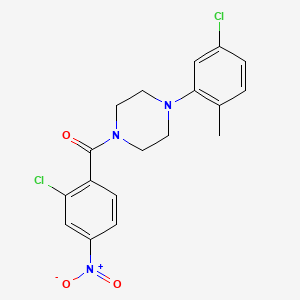
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-phenylethanediamide
Descripción general
Descripción
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-phenylethanediamide, commonly known as DPPH, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPPH is a diamide derivative that contains a pyrrole ring and a phenyl group, which are linked by an ethanediamide linker. This compound is known for its antioxidant properties and has been extensively studied for its therapeutic potential.
Mecanismo De Acción
The mechanism of action of DPPH is based on its ability to scavenge free radicals and prevent oxidative damage. DPPH acts as a hydrogen donor, reacting with free radicals and neutralizing them. This compound has been shown to be effective in scavenging various types of free radicals, including superoxide, hydroxyl, and peroxyl radicals.
Biochemical and Physiological Effects:
DPPH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DPPH can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPH has several advantages for use in laboratory experiments. This compound is readily available and easy to synthesize, making it a cost-effective reagent. DPPH is also stable and has a long shelf life, making it a reliable reagent for use in various experiments.
However, there are also some limitations to the use of DPPH in laboratory experiments. This compound has a relatively low solubility in water, which can limit its use in aqueous systems. Additionally, DPPH has a relatively low reactivity towards certain types of free radicals, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of DPPH. One potential area of research is the development of new derivatives of DPPH with enhanced antioxidant properties. Another area of research is the investigation of the potential therapeutic applications of DPPH for the treatment of various diseases. Additionally, the use of DPPH as a model compound for the development of new materials with antioxidant properties is an area of active research.
Aplicaciones Científicas De Investigación
DPPH has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DPPH has been investigated for its antioxidant properties and its ability to scavenge free radicals. This compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
In materials science, DPPH has been used as a model compound for the development of new materials with antioxidant properties. This compound has been incorporated into various polymers and coatings to enhance their antioxidant properties. In analytical chemistry, DPPH has been used as a reagent for the determination of the antioxidant activity of various compounds and extracts.
Propiedades
IUPAC Name |
N'-(2,5-dimethylpyrrol-1-yl)-N-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-8-9-11(2)17(10)16-14(19)13(18)15-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWDHOBXMFTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4238862.png)

![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B4238872.png)
![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4238875.png)
![6,8-dimethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4238877.png)
![N-{2-[(1-oxido-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-4-(trifluoromethyl)benzamide](/img/structure/B4238886.png)
![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238895.png)
![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N,N-diethylbenzamide](/img/structure/B4238898.png)
![2-[(4-methoxybenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4238900.png)

![4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4238929.png)


